3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid
Description
The compound 3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid is a pyrazole derivative featuring a biphenyl group, a dicyanovinyl substituent, and a propanoic acid side chain.
- Core structure: A pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) serves as the scaffold.
- Dicyanovinyl group: At the 4-position, this electron-withdrawing group (EWG) modifies electronic properties, influencing reactivity and charge distribution . Propanoic acid: The carboxylic acid moiety at the 1-position confers solubility in polar solvents and enables hydrogen bonding, crucial for interactions with biological targets.
- Potential applications: Based on analogs, it may exhibit anti-inflammatory, anticancer, or antimicrobial activities, though empirical data are lacking.
Properties
IUPAC Name |
3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O2/c23-13-16(14-24)12-20-15-26(11-10-21(27)28)25-22(20)19-8-6-18(7-9-19)17-4-2-1-3-5-17/h1-9,12,15H,10-11H2,(H,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNLGGBQGVJCCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN(C=C3C=C(C#N)C#N)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazole ring, the introduction of the biphenyl group, and the addition of the dicyanovinyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process may also include purification steps such as recrystallization or chromatography to remove impurities.
Chemical Reactions Analysis
Types of Reactions
3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The biphenyl and pyrazole rings can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research may explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(3-([1,1’-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound belongs to a broader class of pyrazole-propanoic acid derivatives. Below is a detailed comparison with structurally related compounds, emphasizing substituent effects on properties and applications:
Table 1: Structural and Functional Comparison
Key Observations :
Substituent Effects on Bioactivity: Biphenyl vs. Dicyanovinyl vs. Halogen Groups: The dicyanovinyl group (EWG) may increase electrophilicity, enabling nucleophilic attack in covalent inhibitor designs, whereas halogen substituents (e.g., Cl, F, I) improve pharmacokinetic properties like half-life and solubility .
Acid Moieties: Propanoic acid chains are common across analogs, facilitating salt formation (improving solubility) and hydrogen bonding with targets like cyclooxygenase (COX) enzymes in anti-inflammatory applications .
Synthetic Challenges: The biphenyl-dicyanovinyl combination in the target compound may pose synthesis challenges due to steric hindrance and the need for controlled reaction conditions (e.g., Suzuki coupling for biphenyl attachment) .
Biological Performance: Fluorinated analogs (e.g., ) exhibit superior metabolic stability and bioavailability compared to non-fluorinated derivatives, a critical factor in drug design . Iodo-substituted pyrazoles () are explored in radiopharmaceuticals due to iodine’s utility in imaging and targeted therapy .
Biological Activity
The compound 3-(3-([1,1'-biphenyl]-4-yl)-4-(2,2-dicyanovinyl)-1H-pyrazol-1-yl)propanoic acid is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive overview of its pharmacological potential.
Chemical Structure and Properties
The compound features a complex structure characterized by a biphenyl moiety and a pyrazole ring, which are known to impart various biological activities. Its molecular formula is , and it possesses unique electronic properties due to the presence of the dicyanovinyl group, which enhances its reactivity and interaction with biological targets.
Anticancer Activity
Recent studies have indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation. For instance, in vitro assays demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12.5 | Induction of apoptosis via caspase activation |
| HeLa (Cervical) | 15.0 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 10.0 | Inhibition of PI3K/Akt signaling pathway |
Anti-inflammatory Effects
The compound has also shown anti-inflammatory effects in preclinical models. It was found to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. This suggests its potential utility in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Treatment Condition | Cytokine Inhibition (%) | Concentration (µM) |
|---|---|---|
| LPS-stimulated Macrophages | TNF-alpha: 75% | 20 |
| IL-6: 65% | 20 |
Mechanistic Insights
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Apoptosis Induction : The compound activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.
- Cell Cycle Regulation : It causes cell cycle arrest by modulating cyclin-dependent kinases (CDKs), particularly CDK1 and CDK2.
- Cytokine Modulation : The inhibition of NF-kB signaling leads to reduced expression of inflammatory cytokines.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in various disease models:
- Breast Cancer Model : In a xenograft model using MCF-7 cells, administration of the compound resulted in a significant reduction in tumor size compared to control groups.
- Inflammatory Bowel Disease : In an animal model of colitis, treatment with the compound reduced clinical scores and histological damage, suggesting its potential as an anti-inflammatory agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
